molecular formula C10H19ClO2 B1293847 Octan-2-yl 2-chloroacetate CAS No. 20411-47-6

Octan-2-yl 2-chloroacetate

Cat. No.: B1293847
CAS No.: 20411-47-6
M. Wt: 206.71 g/mol
InChI Key: IJDHTIMWHATBKH-UHFFFAOYSA-N
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Description

Octan-2-yl 2-chloroacetate is an organic compound with the molecular formula C10H19ClO2. It is an ester formed from the reaction of octan-2-ol and chloroacetic acid. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-yl 2-chloroacetate typically involves the esterification reaction between octan-2-ol and chloroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction conditions include:

    Reactants: Octan-2-ol and chloroacetic acid

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: 60-80°C

    Solvent: Often performed in an organic solvent like toluene or dichloromethane to facilitate the reaction

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form octan-2-ol and chloroacetic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Basic conditions (e.g., sodium hydroxide solution)

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as octan-2-yl acetate, octan-2-yl amine, or octan-2-yl thiol can be formed.

    Hydrolysis Products: Octan-2-ol and chloroacetic acid

    Reduction Products: Octan-2-ol

Scientific Research Applications

Octan-2-yl 2-chloroacetate finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of Octan-2-yl 2-chloroacetate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing octan-2-ol and chloroacetic acid. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Octan-2-yl acetate: Similar ester structure but lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    Hexan-2-yl 2-chloroacetate: Shorter alkyl chain, which may affect its physical properties and reactivity.

    Decan-2-yl 2-chloroacetate: Longer alkyl chain, potentially altering its solubility and interaction with biological membranes.

Uniqueness: Octan-2-yl 2-chloroacetate is unique due to its specific combination of an octyl group and a chloroacetate moiety. This structure imparts distinct reactivity, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

octan-2-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-3-4-5-6-7-9(2)13-10(12)8-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDHTIMWHATBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258684
Record name Acetic acid, 2-chloro-, 1-methylheptyl ester
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Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20411-47-6
Record name Acetic acid, 2-chloro-, 1-methylheptyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20411-47-6
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Record name 1-Methylheptyl chloroacetate
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Record name 20411-47-6
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Record name 20411-47-6
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Record name Acetic acid, 2-chloro-, 1-methylheptyl ester
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Record name 1-methylheptyl chloroacetate
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Record name Octan-2-yl 2-chloroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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